Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one The Mre11-Rad50-Nbs1 (MRN) complex acts as a DNA damage sensor, maintains genome stability during DNA replication, and activates and recruits ataxia-telangiectasia mutated (ATM) to damaged DNA. The genes that encode the MRN proteins are all essential for cell viability, so functional studies of MRN cannot involve deletion of these genes. Mirin is an inhibitor of MRN, inhibiting MRN-dependent phosphorylation of histone H2AX (IC50 = 66 μM). Through its effects on MRN, mirin prevents activation of ATM. Inhibition of MRN centers on the ability of mirin to block the nuclease activity of Mre11, rather than altering DNA-binding or MRN complex formation. In cells, mirin induces G2 arrest, abolishes the radiation-induced G2/M checkpoint, and prevents homology-directed repair of DNA damage.
Brand Name: Vulcanchem
CAS No.: 299953-00-7
VCID: VC0157360
InChI: InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)
SMILES: C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol

Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one

CAS No.: 299953-00-7

Reference Standards

VCID: VC0157360

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25 g/mol

Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one - 299953-00-7

CAS No. 299953-00-7
Product Name Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
IUPAC Name 2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)
Standard InChIKey YBHQCJILTOVLHD-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O
SMILES C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
Description The Mre11-Rad50-Nbs1 (MRN) complex acts as a DNA damage sensor, maintains genome stability during DNA replication, and activates and recruits ataxia-telangiectasia mutated (ATM) to damaged DNA. The genes that encode the MRN proteins are all essential for cell viability, so functional studies of MRN cannot involve deletion of these genes. Mirin is an inhibitor of MRN, inhibiting MRN-dependent phosphorylation of histone H2AX (IC50 = 66 μM). Through its effects on MRN, mirin prevents activation of ATM. Inhibition of MRN centers on the ability of mirin to block the nuclease activity of Mre11, rather than altering DNA-binding or MRN complex formation. In cells, mirin induces G2 arrest, abolishes the radiation-induced G2/M checkpoint, and prevents homology-directed repair of DNA damage.
Synonyms 2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone
Reference 1.Dupré, A.,Boyer-Chatenet, L.,Sattler, R.M., et al. A forward chemical genetic screen reveals an inhibitor of the Mre11-Rad50-Nbs1 complex. Nature Chemical Biology 4(2), 119-125 (2008).
PubChem Compound 520459
Last Modified Nov 11 2021
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